2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid
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Overview
Description
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid typically involves the following steps:
Bromination and Chlorination: The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce bromine and chlorine atoms at the 2 and 6 positions of the phenyl ring, respectively.
Alkylation: The brominated and chlorinated phenylacetic acid is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 3 position.
Carboxylation: The final step involves carboxylation to form the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chlorophenyl)acetic acid
- 2-(2-Bromo-6-chlorophenyl)propanoic acid
- 2-(2-Bromo-6-chlorophenyl)butanoic acid
Uniqueness
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methylbutanoic acid moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)9(11(14)15)10-7(12)4-3-5-8(10)13/h3-6,9H,1-2H3,(H,14,15) |
InChI Key |
XEIWDCUVJCDKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
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